2-Methyl-5-(methylsulfonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

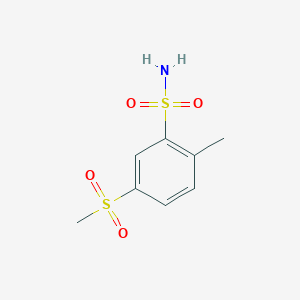

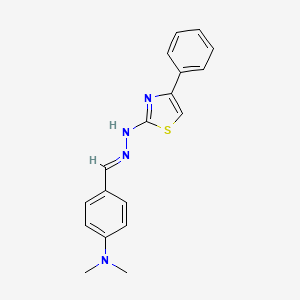

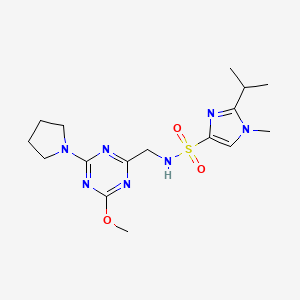

2-Methyl-5-(methylsulfonyl)benzenesulfonamide is a chemical compound with the linear formula C8H11NO4S2 . It is a relatively inert chemically and is able to resist decomposition at elevated temperatures .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two sulfonyl groups and one methyl group attached . The SMILES string for this compound isCC1=C(S(N)(=O)=O)C=C(S(C)(=O)=O)C=C1 .

Scientific Research Applications

Synthesis and Structural Analysis

2-Methyl-5-(methylsulfonyl)benzenesulfonamide and its derivatives are primarily synthesized for structural and kinetic investigations, which are fundamental in the development of new chemical entities with potential applications in materials science and pharmaceuticals. For instance, the synthesis and crystal structure analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into the molecular and electronic structures of such compounds. These analyses, including X-ray crystallography and quantum-chemical calculations, help in understanding the stereo-chemical characteristics essential for designing molecules with desired properties (Rublova et al., 2017).

Photocatalytic Applications

The development of novel photocatalytic methods for synthesizing sulfonamide derivatives underlines the significance of this compound in chemical synthesis. A radical relay strategy has been employed for generating 3-(methylsulfonyl)benzo[b]thiophenes, demonstrating the compound’s role in facilitating sulfonamide formation through photocatalysis under mild conditions. This method highlights its utility in synthesizing methylsulfonyl-containing compounds efficiently (Gong et al., 2019).

Photodynamic Therapy for Cancer Treatment

The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups is a notable application in the medical field, particularly in photodynamic therapy (PDT) for cancer treatment. These derivatives exhibit high singlet oxygen quantum yields, making them potent photosensitizers for PDT. The unique properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, demonstrate their potential in treating cancer through Type II photodynamic mechanisms (Pişkin et al., 2020).

Drug Development and Molecular Docking Studies

In drug development, the docking studies and crystal structure analysis of compounds like tetrazole derivatives, including those with sulfonamide groups, provide valuable insights into their potential as COX-2 inhibitors. Such studies are instrumental in understanding the orientation and interaction of molecules within the active sites of enzymes, thereby facilitating the design of more effective therapeutic agents (Al-Hourani et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-methyl-5-methylsulfonylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKCNQPJWCGBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2513473.png)

![Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate](/img/structure/B2513475.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)

![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)